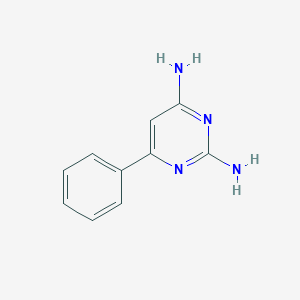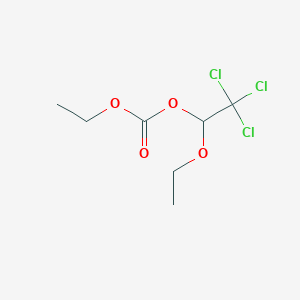
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate, also known as TEEC, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in many organic solvents and has a molecular weight of 291.59 g/mol. TEEC is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is not well understood. However, it is believed that 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate acts as a cross-linking agent in polymer chemistry by reacting with the functional groups on the polymer chains. This cross-linking reaction results in the formation of a three-dimensional network that enhances the mechanical and thermal properties of the polymer.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate. However, it is known to be a toxic compound that can cause skin and eye irritation. It is also a potential carcinogen and mutagen, and therefore, appropriate safety precautions should be taken when handling 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has some limitations. It is a toxic compound that requires appropriate safety precautions when handling. It is also a potential carcinogen and mutagen, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Another potential application is in the development of new polymer materials with enhanced mechanical and thermal properties. Additionally, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate could be used as a cross-linking agent in the development of new biomaterials for medical applications. Further research is needed to explore these potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Conclusion:
In conclusion, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a chemical compound that is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis, including its low cost and ease of handling. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a toxic compound that requires appropriate safety precautions when handling. Further research is needed to explore the potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Synthesemethoden
The synthesis of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate involves the reaction of ethylene carbonate with trichloroacetyl chloride and ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is typically high, and the purity can be easily verified by gas chromatography.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the ethoxyethyl carbonate group into various organic molecules. This group can be used as a protecting group for alcohols and amines, as well as a functional group for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
18261-27-3 |
|---|---|
Produktname |
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate |
Molekularformel |
C7H11Cl3O4 |
Molekulargewicht |
265.5 g/mol |
IUPAC-Name |
ethyl (2,2,2-trichloro-1-ethoxyethyl) carbonate |
InChI |
InChI=1S/C7H11Cl3O4/c1-3-12-5(7(8,9)10)14-6(11)13-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
PDKPYZSLHWQFNU-UHFFFAOYSA-N |
SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Kanonische SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Andere CAS-Nummern |
18261-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



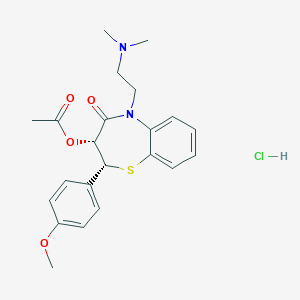
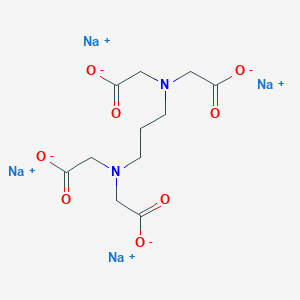

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
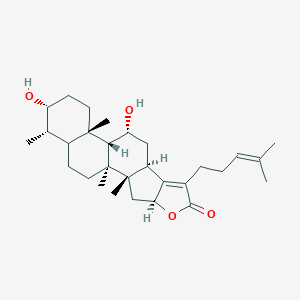
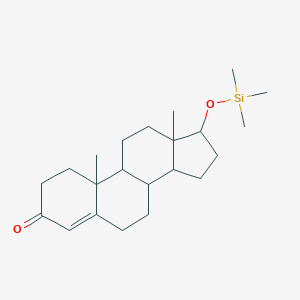

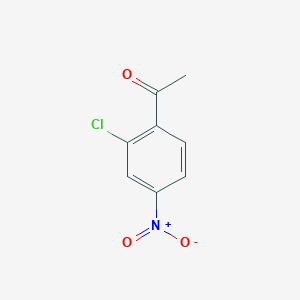
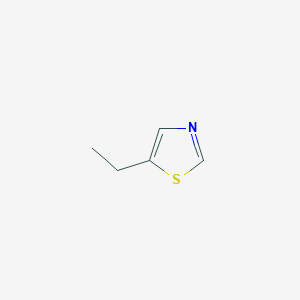
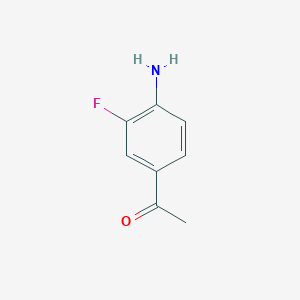
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
